(2-Chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQYFYSMQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074460 | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-38-5 | |

| Record name | 2-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (o-Chlorophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea, a substituted urea derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural framework is a key component in a variety of biologically active compounds. The presence of the urea moiety allows for critical hydrogen bonding interactions with biological targets, while the substituted phenyl ring provides a scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the life sciences.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and reliable pathways start from either 2-chloroaniline or 2-chlorophenyl isocyanate.

Pathway 1: From 2-Chloroaniline and a Cyanate Salt

This widely-used laboratory method involves the reaction of 2-chloroaniline with an in-situ generated isocyanic acid from a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.

Pathway 2: From 2-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia. The isocyanate can be prepared from 2-chloroaniline using a phosgene equivalent like triphosgene.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate

Materials:

-

2-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Cyanate (NaOCN)

-

Deionized Water

-

Ethanol

Equipment:

-

Reaction flask with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, dissolve 2-chloroaniline (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

In a separate beaker, prepare a solution of sodium cyanate (1.1 equivalents) in deionized water.

-

Cool the 2-chloroaniline hydrochloride solution in an ice bath to below 10°C.

-

Slowly add the sodium cyanate solution dropwise to the stirred 2-chloroaniline hydrochloride solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from aqueous ethanol to yield pure this compound.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia

Materials:

-

2-Chlorophenyl isocyanate

-

Anhydrous Ammonia (gas or solution in a suitable solvent like dioxane)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

Equipment:

-

Reaction flask with a magnetic stirrer and gas inlet/outlet

-

Standard laboratory glassware

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, dissolve 2-chlorophenyl isocyanate (1 equivalent) in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia (1.1 equivalents) dropwise with vigorous stirring.

-

The reaction is typically exothermic and a precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold reaction solvent to remove any unreacted starting material.

-

Dry the product under vacuum to obtain this compound.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference/Note |

| Molecular Formula | C₇H₇ClN₂O | |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 189.0 - 193.0 °C | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 114-38-5 | [1] |

| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO. | General observation for similar compounds. |

| ¹H NMR (DMSO-d₆) | Aromatic protons: ~7.0-8.0 ppm, NH protons: variable. | Predicted based on similar structures.[3] |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon: ~155 ppm, Aromatic carbons: ~115-140 ppm. | Predicted based on similar structures.[3] |

| FTIR (KBr, cm⁻¹) | N-H stretch: ~3200-3400, C=O stretch: ~1650, C-N stretch, aromatic C-H and C=C bands. | Predicted based on typical urea spectra.[4][5] |

| Mass Spectrum (EI) | Molecular ion (M⁺) expected at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). | Predicted based on molecular weight. |

Biological Activity and Mechanism of Action

Substituted phenylureas are a well-established class of compounds with significant biological activity, most notably as inhibitors of various protein kinases.[6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The urea moiety of this compound is critical for its biological activity. It acts as a hydrogen bond donor and acceptor, allowing it to form key interactions within the ATP-binding pocket of kinases. Specifically, many diarylurea inhibitors, such as Sorafenib, are known to bind to the "DFG-out" (inactive) conformation of the kinase.[6] This binding mode involves hydrogen bonds between the urea N-H groups and a conserved glutamate residue in the αC-helix, as well as an aspartate residue in the DFG motif. The phenyl rings occupy hydrophobic pockets within the active site. This stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic function.

Experimental Workflow: Purification and Characterization

The following workflow outlines the general procedure for the purification and characterization of synthesized this compound.

Conclusion

This compound is a valuable compound for researchers in drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established methods, and its structural and electronic properties make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical information required for the synthesis, purification, and characterization of this compound, enabling its further investigation and application in the development of novel therapeutic agents.

References

- 1. Fluorinated N,N'-diarylureas as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-Chlorophenyl)urea | 114-38-5 | TCI AMERICA [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chlorophenyl)urea: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)urea, a substituted urea derivative of interest in various scientific fields. This document details its chemical identity, including its CAS number and molecular structure, and summarizes its key physicochemical properties. Detailed experimental protocols for its synthesis and purification are provided, alongside established analytical methodologies. Furthermore, this guide explores the biological activity of this compound, focusing on its role as a cytokinin-like compound and the associated signaling pathways. All quantitative data is presented in clear, tabular formats for ease of comparison, and logical relationships and experimental workflows are visualized using diagrams.

Chemical Identification and Physicochemical Properties

This compound, also known as o-chlorophenylurea, is a chemical compound with the CAS number 114-38-5 .[1] Its molecular formula is C₇H₇ClN₂O, and it has a molecular weight of 170.60 g/mol .[1]

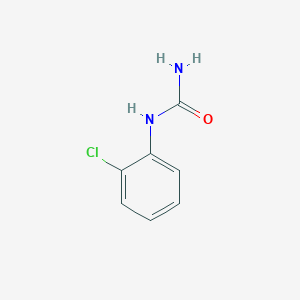

Molecular Structure:

The molecular structure of this compound is characterized by a urea group attached to a 2-chlorophenyl ring. The structure can be represented by the following SMILES string: C1=CC=C(C(=C1)NC(=O)N)Cl.

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Molecular Structure of this compound.

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 170.60 g/mol | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| CAS Number | 114-38-5 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 152 °C | |

| Boiling Point (Predicted) | 265.9 ± 23.0 °C | |

| Density (Predicted) | 1.402 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.07 ± 0.70 | |

| LogP (Octanol-Water Partition Coefficient) | 1.27 | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

Two common methods for the synthesis of aryl ureas are presented below. These can be adapted for the specific synthesis of this compound.

Method 1: From 2-Chloroaniline and Sodium Cyanate

This is a classical and widely used laboratory-scale method for the preparation of arylureas. The reaction involves the in-situ formation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with the amine to form the corresponding urea.

Caption: Synthesis of this compound from 2-Chloroaniline.

Experimental Procedure (Adapted from a general procedure for arylureas):

-

Dissolution of Amine: In a suitable beaker, dissolve 2-chloroaniline (1 mole equivalent) in a mixture of glacial acetic acid and water at approximately 35°C.

-

Preparation of Cyanate Solution: In a separate beaker, prepare a solution of sodium cyanate (2 mole equivalents) in water at 35°C.

-

Reaction: Slowly add a small portion of the sodium cyanate solution to the stirred 2-chloroaniline solution until a white crystalline precipitate of this compound begins to form.

-

Completion of Reaction: Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature may rise.

-

Precipitation and Isolation: Continue stirring the resulting thick suspension for 10-15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.

-

Filtration and Washing: Cool the mixture in an ice bath and then filter the precipitate under suction. Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound to obtain the final product.

Method 2: From 2-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia.

Experimental Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2-chlorophenyl isocyanate in a suitable anhydrous aprotic solvent such as acetone.

-

Reaction with Ammonia: While stirring, bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent. This reaction is typically rapid and exothermic, so cooling may be necessary to maintain the temperature below 40°C.

-

Isolation: The this compound product will precipitate out of the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration and Washing: Once the reaction is complete, filter the precipitate, wash it with a small amount of cold acetone, and dry it.

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization .

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.

-

Dissolution: Dissolve the crude product in a minimum amount of hot aqueous ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.

Analytical Methodologies

The purity and identity of this compound can be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Melting Point | Determination of purity | A sharp melting point close to the literature value (152 °C) indicates high purity. |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity | A single spot on the TLC plate indicates a pure compound. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | A single sharp peak in the chromatogram. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-Cl stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the urea protons and carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the molecular weight of this compound (170.60 m/z). |

Biological Activity and Signaling Pathways

This compound belongs to the class of phenylurea derivatives, which are known to exhibit cytokinin-like activity.[2][3] Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots.

Mechanism of Action:

The cytokinin-like activity of phenylurea derivatives is primarily attributed to their ability to inhibit the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) .[1][4] This enzyme is responsible for the degradation of natural cytokinins in plants. By inhibiting CKO/CKX, phenylurea derivatives increase the endogenous levels of active cytokinins, leading to enhanced cytokinin responses.

Signaling Pathway:

Phenylurea derivatives are believed to interact with the cytokinin signaling pathway, which is a multi-step phosphorelay system.

Caption: Simplified Cytokinin Signaling Pathway.

Steps in the Signaling Pathway:

-

Perception: this compound, acting as a cytokinin mimic, binds to histidine kinase receptors (like AHKs in Arabidopsis) located on the cell membrane.

-

Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to histidine phosphotransfer proteins (AHPs) in the cytoplasm.

-

Nuclear Translocation: The phosphorylated AHPs move into the nucleus.

-

Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to Type-B response regulators (ARRs), which are transcription factors.

-

Gene Expression: Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses, such as cell division and differentiation.

-

Negative Feedback: The expression of Type-A ARRs, which are negative regulators of the pathway, is also induced, creating a feedback loop to control the signaling response.

Conclusion

This compound is a readily synthesizable compound with established physicochemical properties. Its primary biological significance lies in its potential as a cytokinin-like agent, likely acting through the inhibition of cytokinin degradation and interaction with the cytokinin signaling pathway. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the methodologies for its preparation and analysis, and providing a framework for further investigation into its specific biological functions and potential applications.

References

- 1. Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 4. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (2-Chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea, a substituted urea derivative, is a compound of significant interest in the fields of agriculture and pharmaceutical research. Its structural similarity to other biologically active phenylureas, which exhibit cytokinin-like and antiproliferative activities, positions it as a valuable molecule for further investigation. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Chlorophenylurea, 1-(2-Chlorophenyl)urea | [1] |

| CAS Number | 114-38-5 | [2] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.60 g/mol | [2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 189-193 °C | |

| 152 °C | ||

| Boiling Point | 265.9 ± 23.0 °C (Predicted) | |

| Solubility | Soluble in ethanol. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Insoluble in water. | [3] |

| pKa | 14.07 ± 0.70 (Predicted) |

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and structural elucidation.

Table 3: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results |

Table 4: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Table 5: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3600 | N-H stretching vibrations |

| ~1700 | C=O (carbonyl group) stretching vibration |

| 1600 - 1650 | N-H bending vibrations |

| ~1450 & ~1150 | C-N stretching vibrations |

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 170/172 | [M]⁺ Molecular ion peak (indicating presence of Chlorine) |

| Further fragmentation data not explicitly found |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-chloroaniline with a cyanate salt in an acidic aqueous medium.

Materials:

-

2-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Cyanate (NaOCN)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of 2-Chloroaniline Hydrochloride: In a reaction vessel, dissolve 2-chloroaniline in a minimal amount of deionized water. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid while stirring to form the hydrochloride salt.

-

Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate in deionized water.

-

Reaction: Slowly add the sodium cyanate solution to the stirred solution of 2-chloroaniline hydrochloride. Maintain the reaction temperature below 30°C, as the reaction can be exothermic.

-

Precipitation: Continue stirring the mixture for 1-2 hours. The this compound product will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be adapted from established protocols for the analysis of phenylurea herbicides to determine the purity and quantify this compound.

Table 7: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Biological Activity and Signaling Pathways

Phenylurea derivatives are known to exhibit significant biological activities, primarily as cytokinin-like plant growth regulators and as antiproliferative agents against cancer cells.

Cytokinin-Like Activity

This compound is presumed to act as a synthetic cytokinin. The cytokinin signaling pathway is a multi-step phosphorelay system.

Caption: Cytokinin signaling pathway initiated by this compound.

Antiproliferative Activity

Substituted phenylureas have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanism involves the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and adenosine receptors.[4]

Caption: Proposed mechanism of antiproliferative activity.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experimental procedures.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4-Chlorophenylurea | 140-38-5 [chemicalbook.com]

- 4. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2-Chlorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2-Chlorophenyl)urea, a key intermediate in various chemical syntheses. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | Singlet | 1H | NH |

| ~8.20 | Doublet | 1H | Ar-H |

| ~7.35 | Doublet of doublets | 1H | Ar-H |

| ~7.25 | Doublet of doublets | 1H | Ar-H |

| ~6.95 | Doublet of doublets | 1H | Ar-H |

| ~6.50 | Singlet (broad) | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Urea) |

| ~136.0 | Ar-C (C-NH) |

| ~130.0 | Ar-C (C-Cl) |

| ~129.5 | Ar-CH |

| ~127.5 | Ar-CH |

| ~123.0 | Ar-CH |

| ~121.0 | Ar-CH |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide/Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~1660 | Strong | C=O Stretch (Urea, Amide I) |

| ~1600 | Medium | N-H Bend (Amine/Amide II) |

| ~1480 | Medium | C=C Stretch (Aromatic) |

| ~750 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | 100 / ~33 | [M]⁺ (Molecular Ion) |

| 126/128 | Variable | [M - NH₂CO]⁺ |

| 111 | Variable | [M - NH₂CONH₂]⁺ |

| 90 | Variable | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable temperature program for the GC oven to ensure elution of the compound.

-

The mass spectrometer should be set to scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of this compound (170.59 g/mol ). Analyze the fragmentation pattern to confirm the structure. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Solubility Landscape of (2-Chlorophenyl)urea: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Chlorophenyl)urea is a urea derivative of significant interest in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility in various organic solvents is critical for process development, formulation design, and bioavailability enhancement. This technical guide provides a detailed overview of the solubility characteristics of chlorophenylurea compounds, outlines a robust experimental protocol for precise solubility determination, and presents available data to inform research and development activities.

Physicochemical Properties and Solubility Profile

This compound is a crystalline solid. Its solubility is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary drivers of miscibility. Generally, chlorophenylurea derivatives are expected to be poorly soluble in water and more soluble in polar organic solvents.

Data Presentation: Solubility of 4-Chlorophenyl)urea

The following table summarizes the available qualitative solubility information for 4-Chlorophenyl)urea. This data can be used as a preliminary guide for solvent selection in studies involving this compound.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility |

| Polar Protic Solvents | Ethanol | Not Specified | Soluble[1][2] |

| Methanol | Not Specified | Slightly Soluble[1] | |

| Water (pH 7.4) | Not Specified | >25.6 µg/mL[3] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

This table is compiled from qualitative statements in available chemical literature. For precise quantitative analysis, experimental determination is imperative.

Experimental Protocol: Determination of Equilibrium Solubility

A reliable and widely used method for determining the equilibrium solubility of a compound in a specific solvent is the isothermal shake-flask method . This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Sealed vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vessels in a temperature-controlled shaker and agitate at a constant speed. The equilibration time is a critical parameter and should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: Once equilibrium is reached, allow the vessels to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting: The solubility is typically reported in mole fraction (x), grams per 100 g of solvent ( g/100g ), or milligrams per milliliter (mg/mL) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the workflow for the determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of its 4-chloro isomer. The detailed experimental protocol for the shake-flask method empowers researchers to generate the precise, high-quality solubility data necessary for advancing their drug development and scientific research endeavors. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea, a halogenated aromatic urea derivative, has emerged as a molecule of interest in the field of medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, suggesting a potential for broad-spectrum pharmacological effects. This technical guide provides a comprehensive overview of the reported and potential biological activities of this compound, with a focus on its anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of data, experimental protocols, and mechanistic insights to facilitate further investigation into this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and straightforward method involves the reaction of 2-chloroaniline with a source of the ureido moiety.

Experimental Protocol: Synthesis from 2-Chloroaniline and Urea

This protocol outlines a one-pot synthesis of this compound.

Materials:

-

2-chloroaniline

-

Urea

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a minimal amount of deionized water containing a catalytic amount of concentrated hydrochloric acid.

-

Add urea (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

-

Determine the melting point and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Synthesis of this compound.

Potential Biological Activities

While extensive research on this compound is still ongoing, preliminary studies and the activities of structurally related compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Urea derivatives are a well-established class of anticancer agents, with several approved drugs and numerous compounds in clinical development.[1] The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes like cell division and signaling pathways crucial for tumor growth and survival.

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Many aromatic urea derivatives have been shown to act as tubulin polymerization inhibitors.[2] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

-

Kinase Inhibition: Phenylurea derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[1][3] These include Receptor Tyrosine Kinases (RTKs), Raf kinases, and components of the PI3K/Akt/mTOR signaling pathway.[1][4] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 4. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for (2-Chlorophenyl)urea: An In-depth Technical Guide

Chemical and Physical Properties

(2-Chlorophenyl)urea is a derivative of urea with a chlorine substituent on the phenyl ring. Its chemical structure and properties are foundational to understanding its toxicological profile.

| Property | Value | Source |

| CAS Number | 114-38-5 | - |

| Molecular Formula | C₇H₇ClN₂O | - |

| Molecular Weight | 170.60 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 168-170 °C | - |

| Solubility | Sparingly soluble in water | - |

Toxicological Data Summary

Due to the absence of specific data for this compound, this section summarizes toxicological data for the structurally related and well-studied phenylurea herbicides, diuron and linuron. These compounds share a similar core structure and are expected to exhibit some comparable toxicological characteristics.

Acute Toxicity

Acute toxicity studies are essential for determining the immediate effects of a single or short-term exposure to a substance. The data for diuron and linuron are presented below.

| Parameter | Diuron | Linuron | Source |

| Oral LD₅₀ (rat) | 3400 mg/kg | 1200 - 1500 mg/kg | [1][2] |

| Dermal LD₅₀ (rabbit) | > 2000 mg/kg | > 5000 mg/kg | [1][2] |

| Inhalation LC₅₀ (rat, 4h) | > 5 mg/L | 6.15 mg/L | [2] |

| Eye Irritation (rabbit) | Irritant | Irritant | [1][2] |

| Skin Irritation (rabbit) | Non-irritant | Non-irritant | [2] |

| Skin Sensitization (guinea pig) | Not a sensitizer | Skin sensitizer | [2] |

Based on this data, phenylurea herbicides generally exhibit low to moderate acute toxicity via the oral and dermal routes. Eye irritation is a common finding.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically conducted.

| Assay | Diuron | Linuron | Source |

| Ames Test (Bacterial Reverse Mutation) | Negative | Negative | [3] |

| In vitro Chromosomal Aberration | Positive in some studies | Data not available | [4] |

| In vivo Micronucleus Test | Negative | Data not available | [3] |

While the Ames test for diuron is negative, some in vitro studies have indicated potential for chromosomal damage.[3] However, in vivo studies did not confirm this finding, suggesting that the genotoxic potential, if any, may not be expressed in a whole-organism system.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted to evaluate the cancer-causing potential of a substance.

| Species | Diuron | Linuron | Source |

| Rat | Evidence of bladder tumors at high doses | Testicular and liver tumors | [5][6] |

| Mouse | No evidence of carcinogenicity | Liver tumors | [6] |

The carcinogenic effects observed with diuron and linuron appear to be species- and organ-specific and generally occur at high dose levels. The relevance of these findings to human health is a subject of ongoing evaluation by regulatory agencies. The U.S. EPA has classified diuron as a "known/likely" human carcinogen.[4]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

| Study Type | Diuron | Linuron | Source |

| Two-Generation Reproduction (Rat) | Decreased pup weight and viability at high doses | Reproductive toxicity observed | [5][7] |

| Developmental Toxicity (Rat) | No developmental effects at non-maternally toxic doses | Developmental toxicity observed | [5][8] |

| Developmental Toxicity (Rabbit) | No developmental effects | Developmental toxicity observed | [5][8] |

Linuron has been identified as an endocrine disruptor, acting as an androgen receptor antagonist, which is the likely mechanism for its reproductive toxicity.[7] Diuron has also been shown to cause reproductive and developmental effects at high doses.[3]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the reproducibility and interpretation of results. The following sections describe the general principles of standard OECD guidelines for toxicological testing.

Acute Toxicity Testing

The acute oral toxicity test was traditionally used to determine the median lethal dose (LD₅₀).[9][10] While OECD 401 has been deleted and replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), the fundamental principle involves administering a single dose of the test substance to animals (usually rats) via gavage.[9][10][11] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[9]

This test evaluates the toxicity of a substance applied to the skin.[12][13][14][15] A single dose of the test substance is applied to a shaved area of the skin of animals (usually rats or rabbits) and covered with a porous gauze dressing for 24 hours.[14][15] The animals are observed for 14 days for signs of toxicity and mortality.[15]

This guideline is used to assess the toxicity of a substance when inhaled.[16][17][18][19][20] Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[16][17] The animals are then observed for 14 days for signs of toxicity and mortality to determine the median lethal concentration (LC₅₀).[16]

Genotoxicity Testing

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.[21][22][23] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted.[23]

This in vitro test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[24][25][26][27][28] Cell cultures (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at various concentrations, with and without metabolic activation.[24][28] After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges.[24]

This in vivo assay assesses the potential of a substance to cause chromosomal damage in the bone marrow of mammals.[29][30][31][32][33] Animals (usually mice or rats) are administered the test substance.[29][30] After appropriate exposure times, bone marrow cells are collected and examined for the presence of micronuclei in immature red blood cells (polychromatic erythrocytes).[29] Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[29]

Carcinogenicity Studies (OECD 451)

Carcinogenicity studies are long-term in vivo assays designed to assess the cancer-causing potential of a substance.[34][35][36][37][38] Typically, rodents (rats and mice) are exposed to the test substance daily for a major portion of their lifespan (e.g., 2 years).[35][38] At the end of the study, all animals are subjected to a full necropsy, and tissues are examined histopathologically for the presence of tumors.[34]

Reproductive and Developmental Toxicity Studies

This study is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals.[39][40][41][42][43] The test substance is administered to pregnant females (usually rats or rabbits) during the period of organogenesis.[39] The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.[39]

This study provides information on the effects of a test substance on all phases of the reproductive cycle. The substance is administered to male and female animals (usually rats) before and during mating, throughout gestation and lactation, and to the offspring until they reach sexual maturity. The F1 generation is then mated to produce an F2 generation. Effects on fertility, gestation, lactation, and offspring viability and growth are evaluated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis in plants. Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption of photosynthesis leads to the death of the plant.

Caption: Mechanism of action of phenylurea herbicides in plants.

In animals, the toxic effects of some phenylureas, like linuron, are attributed to endocrine disruption, specifically through antagonism of the androgen receptor.[7] The detailed signaling pathways for these effects in mammals are complex and not fully elucidated. Diuron's toxicity in human cancer cells has been linked to the production of reactive oxygen species (ROS).[44]

Conclusion

While specific toxicological data for this compound is scarce, the information available for structurally related phenylurea herbicides provides a basis for a preliminary hazard assessment. These compounds generally exhibit low to moderate acute toxicity. However, there are concerns regarding potential genotoxicity, carcinogenicity, and reproductive and developmental effects, as evidenced by studies on diuron and linuron. The primary mechanism of herbicidal action is the inhibition of photosynthesis. In animals, other mechanisms, such as endocrine disruption and oxidative stress, may be relevant.

Given the data gaps, any handling or potential exposure to this compound should be approached with caution, assuming a toxicological profile similar to that of other chlorinated phenylureas. Further testing of this compound is necessary to definitively characterize its toxicological properties and to conduct a comprehensive risk assessment. The experimental protocols outlined in the OECD guidelines provide a robust framework for generating such data.

References

- 1. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 2. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 3. Toxicity of the herbicides diuron_Chemicalbook [chemicalbook.com]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Linuron - Wikipedia [en.wikipedia.org]

- 8. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. search.library.nyu.edu [search.library.nyu.edu]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. scribd.com [scribd.com]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. testinglab.com [testinglab.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. nucro-technics.com [nucro-technics.com]

- 29. nucro-technics.com [nucro-technics.com]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 34. policycommons.net [policycommons.net]

- 35. oecd.org [oecd.org]

- 36. oecd.org [oecd.org]

- 37. oecd.org [oecd.org]

- 38. mhlw.go.jp [mhlw.go.jp]

- 39. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 40. catalog.labcorp.com [catalog.labcorp.com]

- 41. oecd.org [oecd.org]

- 42. semanticscholar.org [semanticscholar.org]

- 43. oecd.org [oecd.org]

- 44. Toxicity of diuron in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context and Discovery of (2-Chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea, a derivative of the broader phenylurea class of compounds, holds a place within the significant historical development of synthetic organic chemistry, particularly in the realm of agrochemicals. While not as commercially prominent as some of its isomers and related dichlorinated analogs like Diuron, its study is valuable for understanding structure-activity relationships within this important chemical family. This technical guide provides a detailed historical context of its discovery, synthesis, and biological activity, synthesized from the broader history of phenylurea compounds.

Historical Context and Discovery

Key developments in this period include:

-

Post-WWII Agricultural Boom: The demand for increased agricultural productivity spurred extensive research into chemical methods for weed control.

-

Rise of Industrial Chemical Research: Companies like E. I. du Pont de Nemours and Company (DuPont) invested heavily in the synthesis and screening of novel organic compounds for biological activity.[1][2]

-

Discovery of Phenylurea Herbicides: The herbicidal properties of the substituted ureas were discovered shortly after the end of WWII.[3] This class of compounds was found to be highly effective at inhibiting photosynthesis, leading to the development of numerous commercial herbicides.

It is highly probable that this compound was first synthesized and screened during this period of extensive research into chlorinated phenylureas in the late 1940s and 1950s. The common practice was to synthesize a wide array of analogs with varying substitution patterns on the phenyl ring to determine the most effective compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 114-38-5 | [4][5] |

| Molecular Formula | C₇H₇ClN₂O | [4][5] |

| Molecular Weight | 170.6 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 169-171 °C | |

| InChI | InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | [4] |

| SMILES | C1=CC=C(C(=C1)NC(=O)N)Cl | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming the urea linkage. The two most common and historically significant laboratory-scale methods are detailed below.

Method 1: From 2-Chloroaniline and a Cyanate Salt

This method involves the reaction of an amine with an isocyanic acid generated in situ from a cyanate salt in an acidic medium.

Materials:

-

2-Chloroaniline

-

Sodium cyanate (NaOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol (for recrystallization)

-

Reaction flask with magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Preparation of 2-Chloroaniline Hydrochloride: Dissolve 2-chloroaniline in a minimal amount of water containing a stoichiometric equivalent of concentrated hydrochloric acid. This is an exothermic reaction and should be performed with cooling.

-

Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate in water.

-

Reaction: Cool the 2-chloroaniline hydrochloride solution in an ice bath. While stirring vigorously, slowly add the sodium cyanate solution. A white precipitate of this compound will begin to form.

-

Completion and Isolation: Continue stirring the reaction mixture in the ice bath for at least one hour after the addition is complete to ensure maximum precipitation.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any remaining salts.

-

Purification: Recrystallize the crude this compound from a suitable solvent, such as aqueous ethanol, to obtain a purified product.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Method 2: From 2-Chlorophenyl Isocyanate and Ammonia

This method involves the direct reaction of a highly reactive isocyanate with ammonia.

Materials:

-

2-Chlorophenyl isocyanate

-

Aqueous ammonia (ammonium hydroxide)

-

An inert solvent (e.g., diethyl ether, dichloromethane)

-

Reaction flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Dissolve 2-chlorophenyl isocyanate in an inert solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Addition of Ammonia: Slowly add an excess of aqueous ammonia to the stirred solution of the isocyanate. A white precipitate of this compound will form immediately.

-

Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Filtration and Washing: Collect the product by vacuum filtration and wash it thoroughly with water to remove excess ammonia and any ammonium salts.

-

Drying: Dry the this compound, which is often of high purity directly from this reaction. If necessary, it can be recrystallized as described in Method 1.

Biological Activity and Mechanism of Action

While specific, extensive biological data for this compound is not as widely published as for other commercial phenylurea herbicides, the general mechanism of action for this class of compounds is well-established.

Herbicidal Activity

Phenylurea herbicides are known inhibitors of photosynthesis.[3] They act by blocking the electron transport chain in Photosystem II (PSII). Specifically, they bind to the D1 protein of the PSII complex, displacing plastoquinone (QB). This blockage prevents the flow of electrons from PSII, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation. The inhibition of photosynthesis ultimately leads to the death of the plant.

Other Potential Biological Activities

Derivatives of phenylurea have been investigated for a wide range of other biological activities, including:

-

Anticancer agents: Some phenylurea derivatives have shown promise as kinase inhibitors.

-

Insecticides: Certain substituted phenylureas have demonstrated insecticidal properties.

-

Antimicrobial agents: The urea functional group is present in various compounds with antimicrobial activity.

Further screening of this compound could reveal activities in these or other areas.

Visualizations

Synthesis Workflow

Caption: General workflows for the synthesis of this compound.

Signaling Pathway

Caption: Inhibition of Photosystem II by this compound.

Conclusion

This compound, while not a widely commercialized agrochemical, represents an important member of the phenylurea class of compounds. Its history is intertwined with the broader narrative of synthetic herbicide discovery in the mid-20th century. The synthetic routes to this compound are well-established and rely on fundamental reactions in organic chemistry. Its presumed biological activity as a photosynthetic inhibitor is characteristic of the phenylurea family. This technical guide provides a foundational understanding of the historical context, synthesis, and likely mechanism of action of this compound, serving as a valuable resource for researchers in agrochemistry, drug discovery, and related scientific fields. Further investigation into the specific biological activities of this compound could yield new insights and applications.

References

- 1. Collection: DuPont Company, Patent Department records | Hagley Museum and Library Archives [findingaids.hagley.org]

- 2. nber.org [nber.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (2-Chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of (2-Chlorophenyl)urea, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the reaction of 2-chloroaniline with sodium cyanate and the reaction of 2-chlorophenyl isocyanate with ammonia. This guide includes comprehensive experimental procedures, tables of quantitative data for the starting materials and product, and a visualization of a relevant biological signaling pathway to provide context for the application of this class of compounds in cancer research.

Introduction

This compound is a monosubstituted urea derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Substituted ureas are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of activities, including anticancer, antiviral, and herbicidal properties. The protocols outlined herein provide reliable methods for the preparation of this compound in a laboratory setting, ensuring high purity and yield.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Purity (%) |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | 95-51-2 | -2 | >99 |

| Sodium Cyanate | NaOCN | 65.01 | 917-61-3 | 550 | >96 |

| 2-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 3320-83-0 | - | >98 |

| Ammonia (28% in H₂O) | NH₃ | 17.03 | 7664-41-7 | - | 28-30 |

| This compound | C₇H₇ClN₂O | 170.60 | 114-38-5 | 189.0 - 193.0 | >98.0 |

Table 1: Physicochemical Properties of Reactants and Product.

| Characterization | Data |

| Appearance | White to off-white crystalline powder |

| Expected Yield | 85-95% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~8.7 (s, 1H, -NH), ~7.5-8.0 (m, 4H, Ar-H), ~6.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~155 (C=O), ~138 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~123 (Ar-C), ~122 (Ar-C), ~120 (Ar-C) |

| Purity (HPLC) | >98.0% |

Table 2: Characterization and Quantitative Data for this compound.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate

This protocol is adapted from a general and reliable procedure for the synthesis of arylureas.[1]

3.1. Materials and Equipment

-

2-Chloroaniline

-

Glacial Acetic Acid

-

Sodium Cyanate

-

Deionized Water

-

Beakers (various sizes)

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Flask

-

Vacuum Source

-

Drying Oven

3.2. Procedure

-

Preparation of 2-Chloroaniline Acetate Solution: In a 500 mL beaker, dissolve 12.76 g (0.1 mol) of 2-chloroaniline in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water with stirring.

-

Preparation of Sodium Cyanate Solution: In a separate 250 mL beaker, dissolve 8.45 g (0.13 mol) of sodium cyanate in 100 mL of deionized water.

-

Reaction: Slowly add the sodium cyanate solution to the stirred 2-chloroaniline acetate solution at room temperature. A white precipitate of this compound will begin to form.

-

Stirring: Continue to stir the reaction mixture vigorously for 30 minutes.

-

Isolation: Allow the mixture to stand for 1-2 hours to ensure complete precipitation.

-

Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound in a drying oven at 80-100 °C to a constant weight.

3.3. Expected Yield

The expected yield of crude this compound is in the range of 88-93%.[1]

Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct and rapid reaction of the highly reactive 2-chlorophenyl isocyanate with ammonia.[2]

3.1. Materials and Equipment

-

2-Chlorophenyl isocyanate

-

Ammonia solution (28% in water)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Ice Bath

-

Buchner Funnel and Filter Flask

-

Vacuum Source

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.36 g (0.1 mol) of 2-chlorophenyl isocyanate in 100 mL of an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Ammonia: Slowly add 19 mL of a 28% aqueous ammonia solution (approximately 0.3 mol of NH₃) dropwise to the cooled isocyanate solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Precipitation: A white precipitate of this compound will form immediately.

-

Stirring: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) and then with water.

-

Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C).

Purification

If required, the crude this compound can be further purified by recrystallization.

4.1. Recrystallization Procedure

-

Solvent Selection: A suitable solvent system is aqueous ethanol.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (95%).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum.

Biological Context: Anticancer Activity of Chlorophenylureas

Substituted phenylureas have garnered significant interest in oncology due to their potential as anticancer agents. Research has shown that certain dichlorophenyl urea compounds can inhibit cancer progression through various mechanisms.[3][4] For instance, the novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to induce apoptosis and inhibit the proliferation of lung cancer cells.[3][4] The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of key cell cycle regulatory proteins such as CDK2 and CDK4.[3][4] Other studies have implicated diarylurea derivatives in the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer.[5]

This understanding of the biological activity of related compounds provides a strong rationale for the synthesis and further investigation of this compound and its derivatives as potential therapeutic agents.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway implicated in the anticancer activity of related dichlorophenyl ureas.

Caption: Experimental workflows for the synthesis of this compound.

Caption: Dichlorophenyl ureas can induce anticancer effects.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: (2-Chlorophenyl)urea as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea is a versatile chemical intermediate possessing a reactive urea moiety and a substituted phenyl ring, making it a valuable building block in the synthesis of a variety of pharmaceutical compounds.[1] The urea functional group is a key pharmacophore capable of forming multiple hydrogen bonds, which is crucial for drug-target interactions.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of compounds with therapeutic potential: diaryl urea derivatives as signaling pathway inhibitors and benzimidazolones as scaffolds for bioactive molecules.

I. Synthesis of Diaryl Urea Derivatives as Kinase Inhibitors

Diaryl ureas are a well-established class of compounds that exhibit potent inhibitory activity against various protein kinases, playing a crucial role in oncology research.[2] Substituted diaryl ureas have been designed as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are often dysregulated in cancer.[3][4]

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-(4-substituted-phenyl)urea Derivatives

This protocol is adapted from general methods for synthesizing unsymmetrical diaryl ureas.[1][5]

Materials:

-

This compound

-

Substituted anilines (e.g., 4-aminophenol, 4-methoxyaniline)

-

Triphosgene or N,N'-Carbonyldiimidazole (CDI)[1]

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1N

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Formation of 2-Chlorophenyl isocyanate (Intermediate):

-

In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled solution.

-

Add triethylamine (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction with Substituted Aniline:

-

In a separate flask, dissolve the desired substituted aniline (1.0 eq) in anhydrous DMF.

-

Cool the aniline solution to 0 °C.

-

Slowly add the freshly prepared 2-chlorophenyl isocyanate solution to the aniline solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(2-chlorophenyl)-3-(4-substituted-phenyl)urea derivative.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of diaryl urea derivatives, based on similar reported syntheses.[6]

| Product | Starting Anilines | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea | 4-Aminophenol | DCM/DMF | 12 | 75-85 | >95 |

| 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea | 4-Methoxyaniline | DCM/DMF | 12 | 80-90 | >95 |

| 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea | 4-Fluoroaniline | DCM/DMF | 12 | 78-88 | >95 |

Signaling Pathway and Experimental Workflow

II. Synthesis of Benzimidazolone Derivatives

Benzimidazolones are important heterocyclic scaffolds found in a number of clinically used drugs.[7] The synthesis can be achieved through the cyclization of an o-phenylenediamine derivative with urea.[7][8]

Experimental Protocol: Synthesis of 4-Chloro-1,3-dihydro-2H-benzimidazol-2-one